7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.22156050 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound has been involved in the synthesis of new chemical structures with potential biological activities. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of pyrimidinones and triazinones through reactions involving similar pyridine derivatives, showcasing the compound's utility in generating novel heterocyclic compounds with possible antimicrobial activities Abdel-rahman, Bakhite, & Al-Taifi, 2002.
Antimicrobial Activity
The antimicrobial potential of compounds synthesized from pyridine derivatives, akin to the mentioned compound, has been a significant area of research. The study by Abdel-rahman et al. (2002) also tested some of the synthesized compounds for their in vitro antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents.
Advanced Chemical Transformations
Research by Gazizov et al. (2020) on azolo[1,5-a]pyrimidin-7-amines, which are structurally related to the mentioned compound, involved investigating nitration reactions and the synthesis of novel fused heterocyclic compounds. This study highlights the compound's relevance in exploring chemical reactivity and synthesizing complex molecular structures with possible biological activities Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020.
Biological Evaluations
Furthermore, the compound's derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial and antiproliferative effects. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity, demonstrating the compound's utility in medicinal chemistry research Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017.
Future Directions
Pyrazolo[3,4-d]pyrimidines, including “7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine”, have shown promising biological activities, suggesting they could be further explored for therapeutic applications . Future research could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies .
Properties
IUPAC Name |
1-[4-(3,3-dimethylbutylamino)-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14(26)25-11-7-16-17(13-25)23-18(15-6-5-9-21-12-15)24-19(16)22-10-8-20(2,3)4/h5-6,9,12H,7-8,10-11,13H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCEEYFOVTSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2NCCC(C)(C)C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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